Kurarinone

SGLT2 inhibition diabetes glucose cotransporter

Kurarinone is a C-8 lavandulyl prenylated flavanone from Sophora flavescens with 3.3× greater tyrosinase inhibition (IC50 6.2–7.1 μM) than kojic acid, COX-1 inhibition comparable to indomethacin (0.1–1 μM), and cancer-selective cytotoxicity (IC50 2–62 μM). Its hepatotoxicity profile (rat hepatocyte IC50 29.9 μM) is distinct from sophoraflavanone G (16.5 μM), precluding generic substitution. Supplied at ≥98% purity with full analytical documentation. Ideal for melanogenesis, inflammation, oncology, and toxicology studies.

Molecular Formula C26H30O6
Molecular Weight 438.5 g/mol
Cat. No. B1251946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKurarinone
Synonymskurarinone
norkurarinone
Molecular FormulaC26H30O6
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C
InChIInChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3/t16?,23-/m0/s1
InChIKeyLTTQKYMNTNISSZ-KESSSICBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kurarinone for Research: A Lavandulyl Flavanone from Sophora flavescens with Quantified Pharmacological Differentiation


Kurarinone is a trihydroxyflavanone substituted with a C-8 lavandulyl group and a C-5 methoxy group [1]. It is one of the major bioactive prenylated flavonoids isolated from the roots of Sophora flavescens, with typical root content ranging from 4.79 mg/g to 16.07 mg/g [2]. As a member of the lavandulyl flavanone subclass, kurarinone possesses a distinctive prenyl substitution pattern that differentiates it from non-prenylated flavonoids and structurally related analogs [3].

Kurarinone Substitution Risk: Why Sophoraflavanone G and Other Analogs Cannot Be Interchanged


Kurarinone shares the C-8 lavandulyl moiety and core flavanone skeleton with sophoraflavanone G and other Sophora-derived prenylated flavonoids, yet these structural similarities do not translate to interchangeable pharmacological profiles [1]. Despite high structural similarity scores (≥92.65% with kuraridin and sophoraflavanone G), kurarinone exhibits compound-specific potency differences across multiple target classes, including SGLT2, tyrosinase, aldose reductase, and COX enzymes [2][3]. Critically, kurarinone and sophoraflavanone G demonstrate quantitatively distinct hepatotoxic potencies in primary hepatocytes and hepatic cell lines [4]. These documented variations in both efficacy and safety endpoints preclude generic substitution for research or development applications.

Kurarinone Quantitative Evidence Guide: Head-to-Head Comparisons and Differential Data


Kurarinone vs. Sophoraflavanone G: Differential SGLT2 Inhibitory Potency

In a bioassay-guided fractionation study of Sophora flavescens extracts, (-)-kurarinone demonstrated SGLT2 inhibitory activity with an IC50 of 2.24 μmol/L, whereas its close structural analog sophoraflavanone G showed more potent inhibition with an IC50 of 1.45 μmol/L [1]. This represents a 1.54-fold difference in potency between two structurally similar lavandulyl flavanones within the same experimental system.

SGLT2 inhibition diabetes glucose cotransporter

Kurarinone vs. Kojic Acid: Tyrosinase Inhibitory Activity Comparison

In a direct comparative tyrosinase inhibition assay, kurarinone exhibited an IC50 of 6.2 μM, which was 3.3-fold more potent than the standard tyrosinase inhibitor kojic acid (IC50 = 20.5 μM) [1]. Among the three prenylated flavonoids tested from the same fraction, kurarinone (6.2 μM) showed potency intermediate between sophoraflavanone G (6.6 μM) and kuraridin (0.6 μM). A subsequent study reported kurarinone IC50 of 7.1 μM alongside isoanhydroicaritin (0.7 μM) and sophoraflavanone G (6.7 μM) [2].

tyrosinase inhibition melanogenesis skin whitening

Kurarinone vs. Quercetin: Aldose Reductase Inhibitory Activity

In the rat lens aldose reductase (RLAR) assay, kurarinone demonstrated an IC50 of 2.99 μM, which is 2.6-fold more potent than the reference flavonoid quercetin (IC50 = 7.73 μM) [1]. In the human recombinant AR (HRAR) assay, kurarinone showed activity compared with quercetin (IC50 = 2.54 μM), though specific kurarinone HRAR data were not fully detailed. Notably, kuraridin (IC50 = 0.27 μM) and (2S)-7,4'-dihydroxy-5-methoxy-8-(γ,γ-dimethylallyl)-flavanone (IC50 = 0.37 μM) demonstrated significantly higher potency, comparable to the potent AR inhibitor epalrestat (IC50 = 0.28 μM).

aldose reductase diabetic complications AGE formation

Kurarinone vs. Indomethacin: COX-1 Inhibitory Potency

Kurarinone inhibited COX-1 activity with an IC50 in the range of 0.1 to 1 μM, which is comparable to the clinical NSAID indomethacin (IC50 = 0.7 μM) [1]. This potent COX-1 inhibition was shared with kuraridin and sophoraflavanone G, all bearing the C-8 lavandulyl moiety, whereas COX-2 inhibitory activity among tested prenylated flavonoids was far weaker (IC50 = 73-100 μM) compared with the selective COX-2 inhibitor NS-398 (IC50 = 2.9 μM).

COX-1 inhibition anti-inflammatory arachidonic acid

Kurarinone vs. Sophoraflavanone G: Differential Hepatotoxicity Profiles

In primary rat hepatocytes, kurarinone exhibited an IC50 of 29.9 μM, whereas sophoraflavanone G demonstrated greater toxicity with an IC50 of 16.5 μM [1]. In human HL-7702 liver cells, kurarinone showed an IC50 of 48.2 μM compared with sophoraflavanone G at 40.3 μM. Kurarinone was identified as the main hepatotoxic constituent of S. flavescens, accumulating in the liver after oral administration and inhibiting fatty acid β-oxidation through reduction of L-carnitine and PPAR-α pathway inhibition [2].

hepatotoxicity safety profiling cytotoxicity

Kurarinone Drug Metabolism Enzyme Inhibition and Permeability Profile

At a concentration of 100 μM, kurarinone strongly inhibited more than 90% of UGT1A1, UGT1A6, CYP1A2, and CYP2C9 activities [1]. CYP1A2 and CYP2D6 were identified as playing important roles in catalyzing the biotransformation of kurarinone. Kurarinone demonstrated moderate permeability at both pH 4.0 and pH 7.4. Notably, metabolism of kurarinone showed considerable species differences, with metabolic characteristics similar between monkey and human.

CYP450 UGT drug-drug interactions permeability

Kurarinone Research Applications: Evidence-Backed Scenarios for Scientific and Industrial Use


Melanogenesis and Skin-Whitening Mechanistic Studies

Kurarinone is suitable for tyrosinase inhibition studies requiring enhanced potency over the standard kojic acid control. With an IC50 of 6.2-7.1 μM, kurarinone provides approximately 3.3-fold greater inhibition than kojic acid (IC50 = 20.5 μM), making it appropriate for in vitro melanogenesis research and comparative studies against other prenylated flavonoids such as sophoraflavanone G (6.6 μM) and kuraridin (0.6 μM) [9][10]. Patent literature supports its use in skin-beautifying preparations targeting melanopathy [8].

Anti-Inflammatory Research with COX-1 Focus

Kurarinone is appropriate for anti-inflammatory studies requiring a naturally derived COX-1 inhibitor with potency comparable to indomethacin (IC50 range 0.1-1 μM vs. 0.7 μM for indomethacin) [9]. The compound also inhibits iNOS-dependent NO production and suppresses inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-stimulated macrophages [10]. Researchers should note that kurarinone lacks COX-2 selectivity, making it valuable for studying non-selective COX inhibition pathways.

Cancer Cell Selectivity and Chemoprevention Research

Kurarinone is valuable for cancer research studies investigating cancer-selective cytotoxicity, as it demonstrates higher selectivity toward cancer cells compared to respective normal cells across multiple cancer types including cervical, lung, hepatic, esophageal, breast, gastric, and prostate cancer cells [9]. In vitro IC50 values range from 2-62 μM depending on cell line, with documented inhibition of colon cancer stem-like cells via JAK2-STAT3 signaling [10]. The compound also demonstrates anti-angiogenic effects through inhibition of vascular endothelial cell proliferation [8].

Hepatotoxicity Safety Profiling and Risk Assessment Studies

Kurarinone is specifically indicated for toxicology studies investigating the safety profile of prenylated flavanones. With primary rat hepatocyte IC50 of 29.9 μM and HL-7702 cell IC50 of 48.2 μM, kurarinone provides a hepatotoxicity benchmark for comparing structurally related compounds such as sophoraflavanone G (IC50 = 16.5 μM and 40.3 μM, respectively) [9]. The compound's documented hepatic accumulation, OATP1B3-mediated uptake, and inhibition of fatty acid β-oxidation via PPAR-α pathway disruption make it a model compound for studying natural product-induced liver injury mechanisms [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kurarinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.